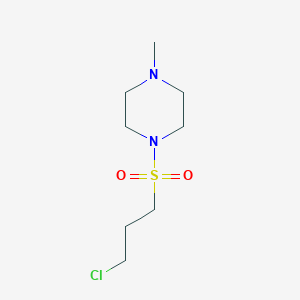

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloropropylsulfonyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClN2O2S/c1-10-4-6-11(7-5-10)14(12,13)8-2-3-9/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMYGVCAVQPGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437237 | |

| Record name | 1-[(3-chloropropyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261767-18-4 | |

| Record name | 1-[(3-chloropropyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine chemical structure

The following technical guide details the chemical structure, synthesis, and application of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine , a specialized sulfonyl-linker intermediate used in medicinal chemistry.

A Versatile Sulfonamide Linker for Drug Discovery

Executive Summary

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a bifunctional synthetic intermediate characterized by a piperazine core, a stable sulfonamide linkage, and a reactive terminal alkyl chloride. In drug development, it serves as a critical "linker module," allowing researchers to tether a solubilizing N-methylpiperazine moiety to hydrophobic drug scaffolds (e.g., phenols, indoles) via a flexible propyl-sulfonyl chain. This modification often improves the pharmacokinetic profile (solubility, metabolic stability) and receptor binding affinity of the target molecule.

Note on Nomenclature: This compound is distinct from the common antidepressant intermediate 1-(3-chloropropyl)-4-methylpiperazine (CAS 104-16-5), which lacks the sulfonyl (

Chemical Identity & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of three distinct functional domains:

-

The Warhead (Electrophile): A terminal 3-chloropropyl group capable of

displacement. -

The Linker (Sulfonyl): A sulfonyl group (

) providing polar character and metabolic stability compared to carbonyl linkers. -

The Solubilizer (Base): An N-methylpiperazine ring, which acts as a proton acceptor at physiological pH.

| Property | Data |

| IUPAC Name | 1-[(3-Chloropropyl)sulfonyl]-4-methylpiperazine |

| Molecular Formula | |

| Molecular Weight | 240.75 g/mol |

| Predicted LogP | ~0.8 – 1.2 (Moderate Lipophilicity) |

| pKa (Basic N) | ~7.5 – 8.0 (Piperazine |

| H-Bond Acceptors | 4 (Sulfonyl oxygens + Nitrogens) |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

Structural Diagram (DOT)

The following diagram illustrates the connectivity and functional zones of the molecule.

Synthetic Pathways

The synthesis of this compound relies on the nucleophilic attack of N-methylpiperazine on the highly reactive sulfonyl chloride species. This reaction must be controlled to prevent the displacement of the terminal alkyl chloride.

Primary Synthesis Protocol

Reagents: 3-Chloropropanesulfonyl chloride (CAS 1633-82-5), 1-Methylpiperazine, Triethylamine (

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 3-chloropropanesulfonyl chloride in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0°C using an ice bath. -

Addition: Mix 1.0 equivalent of 1-methylpiperazine with 1.2 equivalents of triethylamine in DCM. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.

-

Rationale: Low temperature and dropwise addition prevent the exothermic runaway and minimize side reactions (such as the formation of sultams via internal cyclization).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the sulfonyl chloride.

-

Workup: Quench with water. Wash the organic layer with saturated

(to remove acid byproducts) and brine. Dry over -

Purification: The product is often pure enough for use. If necessary, purify via flash column chromatography (Gradient: 0–5% Methanol in DCM).

Synthesis Flowchart

Reactivity & Applications in Drug Discovery

Mechanism of Action (Alkylating Agent)

The primary utility of this molecule is as an alkylating agent . The terminal chlorine is a good leaving group, making the propyl chain susceptible to nucleophilic attack (

-

Reaction with Phenols: Used to introduce the piperazine motif onto aryl scaffolds (e.g., creating serotonin receptor antagonists).

-

Conditions:

, Acetone/DMF, Reflux.

-

-

Finkelstein Modification: If the chloride is too unreactive, it can be converted in situ to the iodide using NaI in acetone to accelerate the coupling rate.

Application Case Study: GPCR Antagonists

In the development of CCR5 or 5-HT receptor antagonists, a basic amine is often required to interact with an aspartate residue in the receptor binding pocket.

-

Scaffold: A hydrophobic biaryl core (provides potency).

-

Linker: The sulfonyl-propyl chain (provides correct spacing and metabolic stability).

-

Base: The methylpiperazine (provides solubility and the key ionic interaction).

Comparative Advantage: Unlike amide linkers, the sulfonamide bond is resistant to hydrolysis by peptidases and esterases, prolonging the drug's half-life in vivo.

Safety & Handling (E-E-A-T)

Hazard Identification

-

Genotoxicity: As an alkylating agent (alkyl chloride), this compound is a Potential Genotoxic Impurity (PGI) . It can alkylate DNA. Handle with extreme caution in a fume hood.

-

Corrosivity: Precursors (sulfonyl chlorides) are corrosive and lachrymators.

-

Skin/Eye Irritant: Direct contact may cause severe irritation or burns.

Handling Protocol

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Containment: All weighing and reactions must be performed in a certified chemical fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., thiosulfate) to neutralize the alkylating potential before disposal.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Chloropropanesulfonyl chloride. Retrieved from [Link]

- World Intellectual Property Organization (WIPO).Patent WO2007122410: Pyrimidine derivatives as PI3K inhibitors. (Describes the use of 3-chloropropanesulfonyl chloride in piperazine functionalization).

- Google Patents.Process for preparing CCR-5 receptor antagonists. (Details the reaction conditions for sulfonylation of amines).

Technical Guide: Physical Properties & Engineering of Sulfonyl Piperazine Linkers

[1]

Executive Summary

In modern medicinal chemistry—particularly within Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a connector but a functional determinant of pharmacokinetics.[1][2] The sulfonyl piperazine moiety (

Unlike flexible alkyl chains or labile amide linkers, the sulfonyl piperazine unit locks the molecular conformation into a defined vector while modulating the pKa of the distal nitrogen, often improving membrane permeability without sacrificing aqueous solubility.[1]

Molecular Architecture & Conformational Dynamics[1][2]

Geometric Rigidity

The piperazine ring predominantly adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions.[1] The introduction of a sulfonyl group at N1 imposes specific constraints:

-

Sulfonamide Planarity: The

bond exhibits partial double-bond character, though less than an amidengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Vectorality: The 1,4-substitution pattern provides a linear, rigid exit vector (approx.[1][2] 6.0 Å distance between N1 and N4), critical for positioning warheads in covalent inhibitors or maintaining the "ternary complex" geometry in PROTACs.[1]

Electronic Effects & Basicity Modulation

The most critical physical property of this linker is the electronic withdrawal by the sulfonyl group.[1]

-

N1 (Sulfonylated Nitrogen): The strong electron-withdrawing nature of the sulfonyl group (

) delocalizes the lone pair of N1, rendering it non-basic and essentially neutral at physiological pH.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

N4 (Distal Nitrogen): The inductive effect (-I) of the sulfonyl group propagates through the carbon skeleton, lowering the pKa of the distal N4 amine compared to a standard alkyl piperazine.[1]

Conformational Diagram

The following diagram illustrates the dominant chair conformation and the electronic deactivation of N1.

Caption: Electronic and structural flow within the sulfonyl piperazine linker. The sulfonyl group deactivates N1 and modulates N4 basicity.[1]

Physicochemical Profiling

The following table contrasts the sulfonyl piperazine linker with common alternatives, highlighting why it is chosen for specific "design-in" properties.

| Property | Sulfonyl Piperazine | N-Acetyl Piperazine | Alkyl Piperazine | Design Implication |

| N1 Basicity | Non-basic (Neutral) | Non-basic (Neutral) | Basic (pKa ~5.[2]3) | Sulfonyl prevents poly-cationic character, reducing non-specific binding.[2] |

| N4 pKa | ~7.8 (Modulated) | ~8.5 | ~9.8 | Lower pKa improves permeability (LogD) at pH 7.[2]4. |

| LogP | -1.1 to 0.4 (Tunable) | -1.5 (Hydrophilic) | Variable | Sulfonyl adds lipophilicity compared to amides, aiding membrane crossing.[2] |

| Metabolic Stability | High (Sulfonamide) | Moderate (Amidase risk) | High (Oxidation risk) | Sulfonamides are resistant to hydrolysis by proteases/esterases.[2] |

| H-Bonding | 2 Acceptors ( | 1 Acceptor (C=O) | 1 Donor/Acceptor | Sulfonyl oxygens can engage in critical water-bridged interactions. |

Solubility vs. Permeability Trade-off

The sulfonyl piperazine exists in an equilibrium at physiological pH (7.4):

Synthetic Engineering: Self-Validating Protocol

The synthesis of sulfonyl piperazine linkers is robust but requires specific controls to prevent bis-sulfonylation (if using free piperazine) or to ensure complete conversion.[1]

Protocol: Mono-Sulfonylation of Piperazine

Objective: Synthesize tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (Intermediate) followed by deprotection.[2]

Reagents:

-

N-Boc-piperazine (1.0 eq)[2]

-

Methanesulfonyl chloride (MsCl) or Arylsulfonyl chloride (1.1 eq)[2]

-

Triethylamine (TEA) or DIPEA (1.5 eq)[2]

-

Dichloromethane (DCM) [Anhydrous][2]

Step-by-Step Methodology:

-

Setup: Dissolve N-Boc-piperazine in anhydrous DCM (0.1 M) under

atmosphere. Cool to 0°C.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Causality: Cooling controls the exotherm of sulfonylation; anhydrous conditions prevent hydrolysis of sulfonyl chloride.[1]

-

-

Addition: Add TEA followed by dropwise addition of Sulfonyl Chloride.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

-

Workup (Self-Validating):

-

Deprotection: Treat the purified intermediate with TFA/DCM (1:4) for 1 hour to yield the free amine 1-(alkylsulfonyl)piperazine.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway ensuring high purity through specific acid/base wash checkpoints.

Applications in Drug Discovery[1][6][7][8]

PROTAC Linker Design

In PROTACs, the linker length and rigidity determine the stability of the Ternary Complex (POI-PROTAC-E3).[1][2]

-

Why Sulfonyl Piperazine?

LpxH Inhibitors (Antibiotics)

The sulfonyl piperazine scaffold is central to LpxH inhibitors like AZ1 .[1]

-

Mechanism: The sulfonyl group positions the piperazine ring to interact with the active site while the N-acyl indoline moiety extends into a hydrophobic pocket.[1]

-

SAR Insight: Variations in the sulfonyl group (e.g., phenyl vs. methyl) drastically alter the orientation of the piperazine ring, affecting potency by orders of magnitude.[1]

References

-

Synthesis and Characterization of Piperazine-Linked Sulfonyl Derivatives: Title: Synthesis, Characterization... of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Source: National Institutes of Health (PMC) URL:[1][2][Link]

-

LpxH Inhibitors & SAR of Sulfonyl Piperazines: Title: Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors.[1] Source: ACS Infectious Diseases / NIH URL:[2][Link]

-

pKa and Conformational Analysis: Title: pKa Values of Some Piperazines at Different Temperatures. Source: Journal of Chemical & Engineering Data URL:[Link][2]

-

PROTAC Linker Strategies: Title: Current strategies for the design of PROTAC linkers: a critical review. Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

-

General Properties of 1-(Methylsulfonyl)piperazine: Title: 1-(Methylsulfonyl)piperazine Compound Summary. Source: PubChem URL:[2][6][7][8][Link][2]

Sources

- 1. uregina.ca [uregina.ca]

- 2. researchgate.net [researchgate.net]

- 3. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 6. 1-(4-(Methylsulfonyl)phenyl)piperazine | C11H16N2O2S | CID 735904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling and Anticipated Properties of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

Disclaimer: No specific Safety Data Sheet (SDS) for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is publicly available. This guide is a scientifically-informed projection of its properties, hazards, and handling protocols, synthesized from data on its constituent functional groups and structurally related compounds. This document is intended for use by qualified researchers and drug development professionals and should supplement, not replace, a thorough risk assessment before use.

Introduction

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a sulfonylpiperazine core and a reactive chloropropyl chain, positions it as a versatile intermediate for synthesizing complex molecular architectures. Sulfonylpiperazine moieties are prevalent in a range of biologically active compounds, recognized for their roles as negative allosteric modulators of neuronal nicotinic receptors and as agents in the management of glaucoma.[1][2] The presence of the terminal chloroalkyl group offers a reactive handle for further chemical modification.

This guide provides a comprehensive overview of the anticipated chemical properties, potential hazards, and recommended handling procedures for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine. Given the absence of a dedicated SDS, this document constructs a safety and handling framework by analyzing the hazards associated with its key structural components: the N-sulfonylpiperazine group and the alkyl chloride.

Anticipated Chemical and Physical Properties

The physical and chemical properties of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine have not been empirically determined in publicly accessible literature. However, based on its molecular structure and data from analogous compounds, we can project the following properties:

| Property | Anticipated Value/Description | Rationale and Comparative Insights |

| Molecular Formula | C₈H₁₇ClN₂O₂S | Derived from its chemical structure. |

| Molecular Weight | ~240.75 g/mol | Calculated based on the molecular formula. |

| Appearance | Colorless to pale yellow solid or viscous liquid. | Many piperazine derivatives present as such.[3] |

| Solubility | Likely soluble in a range of organic solvents. | The alkyl and piperazine components suggest miscibility with many organic solvents.[4] |

| Boiling Point | High; likely >250 °C at atmospheric pressure. | The related compound 1-(3-Chloropropyl)-4-methylpiperazine has a boiling point of 247–250 °C. The addition of the sulfonyl group would be expected to increase this.[3] |

| Melting Point | Not established. | Will depend on the crystalline form. |

| Stability | Stable under recommended storage conditions. | Expected to be sensitive to moisture due to the sulfonyl group and potentially light-sensitive over the long term.[3] |

Hazard Identification and Classification

A GHS classification for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is not available. The following classification is a projection based on the hazards of its functional groups.

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Piperazine derivatives can exhibit moderate acute toxicity.[3]

-

Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns, a known hazard for sulfonyl chlorides and related compounds.[5][6]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

GHS Hazard Pictograms (Anticipated)

Signal Word: Danger

Anticipated Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H330: Fatal if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

Anticipated Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Reactivity and Stability

-

Chemical Stability: The compound is expected to be stable under standard, dry storage conditions.

-

Reactivity: The sulfonyl group makes the molecule susceptible to hydrolysis, especially in the presence of strong acids or bases. It is incompatible with strong oxidizing agents, alcohols, and amines.[5][9]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release hazardous gases including hydrogen chloride, carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3][10]

-

Conditions to Avoid: High temperatures, open flames, moisture, and contact with incompatible materials.[3]

Safe Handling and Storage

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5][7]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[5]

-

Respiratory Protection: If working with the compound as a powder or if aerosols may be generated, a full-face respirator may be necessary.[6]

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Caption: Recommended storage conditions for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Potential Synthesis and Reactivity Pathway

While a specific synthesis for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is not detailed in the available literature, a plausible synthetic route can be inferred from standard organic chemistry principles and published syntheses of related sulfonylpiperazines.[11][12] A likely approach would involve the reaction of 1-methylpiperazine with 3-chloropropane-1-sulfonyl chloride.

Caption: Plausible synthesis route for the target compound.

This reaction highlights the importance of handling the starting material, 3-chloropropane-1-sulfonyl chloride, with extreme care, as sulfonyl chlorides are known to be highly reactive and corrosive.

Toxicological and Ecological Information

-

Toxicological Information: No specific toxicological data exists for this compound. However, piperazine derivatives can affect the central nervous system, liver, and kidneys upon long-term exposure.[3]

-

Ecological Information: No ecotoxicity data is available. The compound should not be released into the environment, as its effects on aquatic life are unknown.[3]

References

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- 1-(3-Chloropropyl)-4-Methylpiperazine MSDS/SDS | Supplier & Distributor. (n.d.).

- Environmental Protection Agency. (n.d.). 1-[(4-Butoxyphenyl)sulfonyl]piperazine - Hazard Genotoxicity.

- PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine.

- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Sdfine. (n.d.). sulphuryl chloride.

- PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride.

- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.

- CymitQuimica. (n.d.). CAS 2031-23-4: Piperazine, 1-(3-chloropropyl)-4-methyl-, hydrochloride (1:2).

- Sontara Organo Industries. (n.d.). 1-(3-Chloropropyl)-4-Methylpiperazine at Best Price.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1,4-Bis(3-aminopropyl)piperazine.

- CAMEO Chemicals - NOAA. (n.d.). SULFURYL CHLORIDE.

- Pharmaffiliates. (n.d.). CAS No : 104-16-5 | Product Name : 1-(3-Chloropropyl)-4-methylpiperazine.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.

- ResearchGate. (n.d.). Reactivity of N-sulfonyl triazoles with aminals.

- PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.

- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-N,N'-bis(2-ethanesulfonic acid).

- ThermoFisher. (2016, October 18). SAFETY DATA SHEET.

- Merck Millipore. (2024, August 23). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.

- ResearchGate. (2024, November 8). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.

- International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

- Simson Pharma Limited. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine | CAS No- 104-16-5.

- PubMed. (2011, December 22). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors.

- Usiena air. (n.d.). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.

- PubMed. (2024, December 16). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.

- PubMed. (2019, September 15). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents.

Sources

- 1. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-Chloropropyl)-4-Methylpiperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 4. 1-(3-Chloropropyl)-4-Methylpiperazine at Best Price - High Purity Pharmaceutical Intermediate [sontaraorgano.in]

- 5. nj.gov [nj.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. usiena-air.unisi.it [usiena-air.unisi.it]

- 12. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

Technical Application Note: Synthesis of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

Part 1: Abstract & Strategic Overview

This application note details the optimized synthesis of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine , a functionalized piperazine derivative often utilized as a "linker scaffold" in medicinal chemistry. This compound features a reactive alkyl chloride tail (for nucleophilic substitution) and a piperazine core (a privileged pharmacophore in GPCR ligands, particularly serotonergic and dopaminergic antagonists).

The synthesis strategy employs a nucleophilic sulfonylation approach. We react commercially available 1-methylpiperazine with 3-chloropropanesulfonyl chloride under basic conditions. This route is selected for its high atom economy, mild conditions, and the ability to utilize an Acid-Base Extraction (ABE) protocol for self-validating purification, eliminating the immediate need for chromatography in early-stage scale-up.

Key Reaction Parameters:

-

Transformation: Sulfonylation of secondary amine.

-

Critical Quality Attribute (CQA): Control of temperature during addition to prevent hydrolysis of the sulfonyl chloride; prevention of self-quaternization (polymerization) of the product.

-

Yield Expectation: 85–92% (Optimized).

Part 2: Materials & Reagents

Table 1: Reagents and Solvents

| Reagent / Solvent | CAS No.[1][2] | Role | Equiv. | Purity | Hazard Note |

| 1-Methylpiperazine | 109-01-3 | Nucleophile | 1.0 | ≥99% | Corrosive, Flammable |

| 3-Chloropropanesulfonyl chloride | 1633-82-5 | Electrophile | 1.1 | 98% | Lachrymator, Corrosive |

| Triethylamine (TEA) | 121-44-8 | Base (HCl Scavenger) | 1.2–1.5 | ≥99% | Flammable, Toxic |

| Dichloromethane (DCM) | 75-09-2 | Solvent | N/A | Anhydrous | Carcinogen (Suspected) |

| 1M Hydrochloric Acid | 7647-01-0 | Extraction Medium | N/A | Aqueous | Corrosive |

| Sodium Bicarbonate (Sat. Aq.) | 144-55-8 | Neutralization | N/A | Aqueous | Irritant |

Part 3: Experimental Protocol

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine of the piperazine ring onto the sulfur atom of the sulfonyl chloride. The base (TEA) neutralizes the generated HCl, driving the equilibrium forward.

Diagram 1: Retrosynthetic Analysis & Reaction Pathway

Caption: Nucleophilic sulfonylation pathway. The secondary amine attacks the sulfonyl center, displacing chloride.

Step-by-Step Synthesis Procedure

Step 1: Reactor Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Purge the system with nitrogen for 5 minutes to ensure an inert atmosphere (moisture can hydrolyze the sulfonyl chloride).

Step 2: Charge Reagents

-

Add 1-Methylpiperazine (10.0 g, 100 mmol, 1.0 equiv) to the flask.

-

Add Dichloromethane (DCM) (100 mL, 10 vol).

-

Add Triethylamine (TEA) (15.2 g, 21 mL, 150 mmol, 1.5 equiv).

-

Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

Step 3: Controlled Addition

-

Dissolve 3-Chloropropanesulfonyl chloride (19.5 g, 110 mmol, 1.1 equiv) in DCM (20 mL) in the addition funnel.

-

Critical Step: Add the sulfonyl chloride solution dropwise over 30–45 minutes .

-

Why: The reaction is exothermic. Rapid addition can cause localized overheating, leading to impurities or solvent boiling.

-

-

Maintain internal temperature < 5°C during addition.

Step 4: Reaction Incubation

-

Once addition is complete, remove the ice bath.

-

Allow the reaction to warm to Room Temperature (20–25°C).

-

Stir for 2–4 hours .

-

Process Check: Monitor by TLC (System: 5% MeOH in DCM). The starting material (1-methylpiperazine) stains with Ninhydrin; the product is UV active and Iodine active.

Self-Validating Workup (Acid-Base Extraction)

This workup leverages the basicity of the N-methyl nitrogen to purify the compound without chromatography.

Diagram 2: Purification Workflow (Acid-Base Extraction)

Caption: Acid-Base Extraction logic. The product's basic tertiary amine allows selective transfer to the aqueous phase, leaving neutral impurities behind.

Detailed Workup Protocol:

-

Quench: Add water (50 mL) to the reaction mixture. Stir vigorously for 5 minutes to dissolve precipitated TEA·HCl salts.[3]

-

Phase Cut: Separate the layers.

-

Acid Extraction (Purification Step): Extract the organic layer with 1M HCl (2 x 50 mL).

-

Mechanism:[2] The product (containing the N-methyl group) protonates and moves to the aqueous layer. Neutral impurities (unreacted sulfonyl chloride, non-basic byproducts) remain in the DCM.

-

-

Basification: Combine the acidic aqueous extracts. Cool to 0°C. Slowly add 20% NaOH or solid NaHCO3 until pH ~10–11.

-

Observation: The solution will become cloudy as the free base product oils out.

-

-

Final Extraction: Extract the aqueous mixture with fresh DCM (3 x 50 mL).

-

Drying: Dry the combined organic layers over Anhydrous Magnesium Sulfate (MgSO4). Filter.

-

Concentration: Remove solvent under reduced pressure (Rotovap) at 35°C.

Part 4: Process Analytical Technology (PAT) & QC

Expected Data:

-

Appearance: Pale yellow to colorless viscous oil. (May solidify upon standing in freezer).

-

1H NMR (CDCl3, 400 MHz):

-

δ 3.65 (t, 2H, -CH2-Cl)

-

δ 3.30 (m, 4H, Piperazine N-CH2 adjacent to SO2)

-

δ 3.05 (m, 2H, -SO2-CH2-)

-

δ 2.45 (m, 4H, Piperazine N-CH2 adjacent to Me)

-

δ 2.30 (s, 3H, N-CH3)

-

δ 2.25 (m, 2H, -CH2-CH2-CH2-)

-

-

Mass Spectrometry (ESI+): Calculated [M+H]+ = 241.07. Expect peaks at 241/243 (3:1 ratio due to Chlorine isotope).

Self-Validation Checkpoint: If the NMR shows extra peaks in the aromatic region, the acid extraction was inefficient (TEA contamination). If the integration of the methyl group (2.30 ppm) is low, self-quaternization may have occurred.

Part 5: Troubleshooting & Safety

Common Pitfalls:

-

Dimerization/Polymerization: The product contains both a nucleophile (N-Me) and an electrophile (Cl-alkyl).

-

Risk: Intermolecular alkylation.

-

Mitigation: Store the product at -20°C. If long-term storage is needed, convert it to the HCl salt by treating the ethereal solution of the free base with HCl/Ether. The salt is stable.

-

-

Hydrolysis: 3-Chloropropanesulfonyl chloride hydrolyzes rapidly in water.

-

Mitigation: Ensure glassware is dry and reagents are anhydrous.

-

Safety Profile:

-

3-Chloropropanesulfonyl chloride: Potent lachrymator. Handle only in a fume hood. Causes severe skin burns.[1][4][5]

-

1-Methylpiperazine: Corrosive and flammable.

-

Waste Disposal: Aqueous layers from the extraction contain amine salts and should be treated as basic organic waste after neutralization.

Part 6: References

-

PubChem. Compound Summary: 3-Chloropropanesulfonyl chloride.[5] National Library of Medicine.[5] Retrieved from [Link]

-

PrepChem. General Procedures for Sulfonamide Synthesis. (Analogous protocols for piperazine sulfonylation). Retrieved from [Link]

Sources

- 1. Triethylamine CAS 121-44-8 | 808352 [merckmillipore.com]

- 2. triethyl amine, 121-44-8 [thegoodscentscompany.com]

- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride | 52605-52-4 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Solubilizing Tail Introduction via 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

[1]

Executive Summary

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a bifunctional building block containing a reactive alkyl chloride and a stable sulfonamide-linked methylpiperazine tail.[1] Unlike simple alkyl halides, this reagent is designed for the late-stage functionalization of scaffolds (amines, phenols, amides) to append a polar, ionizable side chain. This modification is a proven strategy in drug discovery to lower logP, improve metabolic stability, and enhance bioavailability (e.g., similar motifs found in kinase inhibitors).

This guide details the preparation of the reagent, its stability profile, and a robust protocol for

Chemical Profile & Mechanism[1]

Molecule Specifications[1][2]

-

IUPAC Name: 1-[(3-chloropropyl)sulfonyl]-4-methylpiperazine[1]

-

Molecular Formula:

[1] -

Molecular Weight: 240.75 g/mol [1]

-

Functionality: Electrophilic Alkylating Agent (

) -

Key Moiety: N-methylpiperazine (Solubilizing group) linked via Sulfonamide (Stable linker).[1]

Mechanism of Action

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Key Mechanistic Insight: The sulfonyl group at the

Figure 1: Mechanistic pathway for the alkylation of nucleophiles using 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine. Note the role of Iodide (Finkelstein conditions) in accelerating the reaction.

Preparation of the Reagent

Note: While available from select custom synthesis vendors, this reagent is frequently prepared in-house due to the instability of the precursor sulfonyl chloride.

Synthesis Protocol

Precursor: 3-Chloropropanesulfonyl chloride (CAS: 1633-82-5) Reactant: N-Methylpiperazine (CAS: 109-01-3)[1]

-

Setup: Charge a round-bottom flask with 3-chloropropanesulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Cool to 0°C under

.[1] -

Addition: Add Triethylamine (1.2 equiv) followed by dropwise addition of N-methylpiperazine (1.0 equiv).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Wash with water, then brine. Dry organic layer over

.[1] -

Purification: The product is often pure enough for use.[1] If necessary, purify via flash chromatography (DCM/MeOH).

Primary Application Protocol: Alkylation of Nucleophiles

This protocol is optimized for attaching the tail to amines (secondary/primary) or phenols .[1]

Materials & Reagents

| Component | Recommendation | Function |

| Solvent | DMF (Anhydrous) or Acetonitrile (ACN) | Polar aprotic solvents favor |

| Base | Scavenges HCl; Cesium effect aids solubility.[1] | |

| Catalyst | Potassium Iodide (KI) | Essential.[1] Converts alkyl-Cl to alkyl-I (better leaving group).[1] |

| Temperature | 60°C – 90°C | Required to overcome the steric/kinetic barrier of the propyl chain.[1] |

Step-by-Step Methodology

Target Substrate: 1.0 mmol (Example: An indole, phenol, or aniline derivative)[1]

-

Activation:

-

In a sealed reaction vial, dissolve the Target Substrate (1.0 equiv) in anhydrous DMF (5 mL, 0.2 M).

-

Add

(3.0 equiv).[1] If the substrate is a phenol, stir at RT for 15 mins to ensure deprotonation.

-

-

Reagent Addition:

-

Reaction:

-

Workup:

-

Dilute with EtOAc (20 mL).[1]

-

Wash with Water (3 x 10 mL) to remove DMF and excess piperazine reagent.

-

Wash with Brine (1 x 10 mL).

-

Dry over

and concentrate.

-

-

Purification:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction | Chloride is too stable; Nucleophile is weak. | Switch solvent to DMF; Increase KI to 1.0 equiv; Increase Temp to 100°C. |

| Elimination Product | Base is too strong; Temp too high. | The propyl chain can undergo E2 elimination to form the allyl sulfonamide. Switch base to |

| Reagent Hydrolysis | Wet solvent. | Use anhydrous DMF/ACN and store reagents under Argon. |

| Poor Solubility | Product is very polar.[1] | During extraction, the product may stay in the aqueous phase. Use n-Butanol/DCM (1:3) for extraction or go directly to Prep-HPLC. |

Case Study: PROTAC Linker Synthesis

Based on methodologies adapted from recent patent literature (WO2024165050A1).

Objective: Attach the solubilizing tail to a pyridazine-based scaffold. Conditions:

-

Substrate: Pyridazine derivative (NH-heterocycle).[1]

-

Reagents: 1-((3-chloropropyl)sulfonyl)-4-methylpiperazine (3.0 equiv).[1]

-

System:

(3.0 equiv), KI (0.1 equiv) in DMF.[1] -

Process: Heated at 90°C for 1 hour.

-

Outcome: Complete conversion observed. The excess reagent (3.0 equiv) was necessary to drive the reaction to completion quickly (1 hr) vs overnight.

Figure 2: Optimized experimental workflow for high-throughput synthesis.

Safety & Handling

-

Toxicity: Alkylating agents are potential genotoxins.[1] Handle in a fume hood.

-

Skin Contact: The reagent is a sulfonamide and an alkyl chloride; it may cause sensitization.[1] Double-gloving (Nitrile) is recommended.[1]

-

Quenching: Quench excess alkylating agent in the reaction waste with a solution of dilute ammonia or thiols (e.g., cysteine) before disposal to neutralize the electrophilic chloride.[1]

References

-

Patent Protocol (PROTAC Synthesis)

-

Reagent Properties (PubChem)

-

General Alkylation Methodology

Sources

- 1. 1-(3-Chloropropyl)-4-methylpiperazine | C8H17ClN2 | CID 66906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CAS 2031-23-4: Piperazine, 1-(3-chloropropyl)-4-methyl-, h… [cymitquimica.com]

- 4. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 5. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]

Application Notes and Protocols for the Preparation of Piperazine Sulfonamide Intermediates

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antihistamine, and antipsychotic agents.[1][2][3] When functionalized with a sulfonamide moiety, the resulting piperazine sulfonamide intermediates become versatile building blocks for developing novel therapeutic agents.[4] The sulfonamide group itself is a critical pharmacophore, known for its antibacterial, anti-inflammatory, and antiviral properties.[1][4] The combination of these two moieties in a single scaffold has led to the discovery of potent inhibitors for various biological targets, such as HIV-1 protease, Dipeptidyl peptidase-IV (DPP-IV), and BACE1.[2][5][6][7]

This guide provides a comprehensive overview of the key synthetic strategies for preparing piperazine sulfonamide intermediates. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, insights into the rationale behind experimental choices, and methods for characterization and purification.

Core Synthetic Strategies: The Chemistry of N-Sulfonylation

The most direct and widely employed method for synthesizing piperazine sulfonamide intermediates is the nucleophilic substitution reaction between a piperazine derivative and a sulfonyl chloride. The lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[5]

A primary challenge in this synthesis is controlling the degree of substitution. Piperazine possesses two secondary amine nitrogens, and reactions with sulfonyl chlorides can lead to a mixture of the desired N-monosulfonylated product, the N,N'-disulfonylated byproduct, and unreacted starting material.[8][9] The choice of reaction conditions—including the stoichiometry of reactants, the base, the solvent, and the temperature—is critical for steering the reaction towards the desired product.

Key Synthetic Approaches:

-

Direct Di-Sulfonylation of Unsubstituted Piperazine: When the target is a symmetrical N,N'-disubstituted piperazine, an excess of the sulfonyl chloride (typically >2 equivalents) is used to drive the reaction to completion.

-

Direct Mono-Sulfonylation of Unsubstituted Piperazine: Achieving selective mono-substitution is more challenging. Strategies include:

-

Stoichiometric Control: Using a 1:1 molar ratio of piperazine to sulfonyl chloride. This often results in a mixture of products requiring careful purification.

-

Use of a Large Excess of Piperazine: This favors mono-substitution by increasing the statistical probability of the sulfonyl chloride reacting with an unsubstituted piperazine molecule.

-

Protonation Strategy: Reacting the piperazin-1-ium cation (mono-protonated piperazine) with the electrophile. The positive charge on one nitrogen deactivates it, preventing the second substitution.[8][9][10]

-

-

Sulfonylation of N-Substituted Piperazines: If the piperazine starting material already bears a substituent on one of the nitrogen atoms (e.g., an alkyl or aryl group), the reaction proceeds regioselectively to yield the N-alkyl/aryl-N'-sulfonylpiperazine. This is a common strategy in drug development.[1][11][12]

Visualization of Synthetic Workflows

Below are diagrams illustrating the primary synthetic pathways for preparing piperazine sulfonamide intermediates.

Caption: General workflow for synthesizing mono-sulfonylated piperazines from N-substituted precursors.

Caption: General workflow for the synthesis of symmetrically di-sulfonylated piperazines.

Experimental Protocols

The following protocols are generalized methods derived from established literature procedures. Researchers should adapt these protocols based on the specific reactivity and solubility of their substrates.

Protocol 1: General Synthesis of N-Aryl/Alkyl-N'-Sulfonylpiperazines

This protocol describes a common method for the sulfonylation of an already N-substituted piperazine, a frequent step in the synthesis of bioactive molecules.[11][12]

Materials and Reagents:

-

N-substituted piperazine (e.g., 1-benzhydryl-piperazine) (1.0 eq)

-

Aryl or alkyl sulfonyl chloride (e.g., 4-tert-butyl-benzenesulfonyl chloride) (1.0 - 1.1 eq)

-

Triethylamine (TEA) (1.2 - 1.5 eq) or another suitable base

-

Anhydrous Dichloromethane (DCM)

-

Dilute Hydrochloric Acid (HCl) solution (e.g., 1N)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the N-substituted piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the cooled solution. TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction.[5]

-

Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.0 eq), either as a solid in portions or as a solution in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture. Maintain the temperature at 0-5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: a. Quench the reaction by adding water or a dilute HCl solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with dilute HCl solution, saturated NaHCO₃ solution, and finally with brine.[12] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure N-substituted-N'-sulfonylpiperazine.[1]

Protocol 2: Synthesis of 1,4-Bis(phenylsulfonyl)piperazine

This protocol details the di-substitution of piperazine to form a symmetrical product. Two common variations are provided.[5]

Method A: Using Triethylamine in Dichloromethane [5]

-

Dissolve the desired sulfonyl chloride (2.0 eq) in DCM in an ice bath.

-

Add piperazine (1.0 eq) to the solution.

-

Add triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Extract the mixture with a dilute HCl solution (pH ~3).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography.

Method B: Using Sodium Hydroxide in Acetone/Water [5]

-

Dissolve piperazine (1.0 eq) in acetone.

-

Slowly add the substituted phenylsulfonyl chloride (2.2 eq) while cooling the mixture.

-

Add a solution of sodium hydroxide (2.2 eq) in water. This results in an exothermic reaction and immediate precipitate formation.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent if further purification is needed. This method is often high-yielding and avoids chlorinated solvents.[5]

Protocol 3: Purification and Characterization

Purification:

-

Column Chromatography: This is the most common method for purifying piperazine sulfonamides, especially when dealing with mixtures of mono- and di-substituted products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.[1]

-

Recrystallization: For solid products, recrystallization from solvents like ethanol, methanol, or isopropanol can be highly effective for achieving high purity.[13]

-

Acid-Base Extraction: The basic nature of the piperazine nitrogen can be exploited. Unreacted piperazine starting materials can be removed by washing the organic solution with dilute acid.

-

Salt Formation: In some cases, purification can be achieved by forming a salt (e.g., hydrochloride or diacetate) of the desired product, which can then be isolated by precipitation.[13][14]

Characterization: The identity and purity of the synthesized intermediates must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[15][16][17]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[15]

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic S=O stretching vibrations of the sulfonamide group.

Data Presentation

Table 1: Representative Reaction Conditions for N-Sulfonylation of Piperazines

| Piperazine Derivative | Sulfonyl Chloride | Base | Solvent | Temp. | Time | Yield (%) | Reference |

| 1-Benzhydryl-piperazine | 4-tert-Butyl-benzenesulfonyl chloride | TEA | DCM | 0°C to RT | - | 90 | [11] |

| Trimetazidine | Methylsulfonyl chloride | TEA | DCM | RT | 30 min | 93 | [12] |

| Piperazine | 2-Chlorophenylsulfonyl chloride | NaOH | Acetone/H₂O | - | - | High | [5] |

| Homopiperazine Derivative | Aryl sulfonyl chloride | TEA | DCM | - | - | - | [1] |

Table 2: Typical Spectroscopic Data for a Piperazine Sulfonamide Intermediate

The following data is for 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine .[12]

| Analysis | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.78–7.70 (m, 3H), 7.70–7.61 (m, 2H), 6.89 (d, J = 8.5 Hz, 1H), 6.72 (d, J = 8.6 Hz, 1H), 3.75 (s, 3H), 3.71 (d, J = 3.4 Hz, 6H), 3.34 (s, 2H), 2.88 (s, 4H), 2.43 (s, 4H). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 153.02, 152.40, 142.23, 135.31, 133.72, 129.86, 128.05, 128.00, 125.08, 123.52, 108.03, 61.34, 60.73, 56.22, 55.66, 51.87, 46.46. |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Actual values may vary depending on the solvent and instrument.[15]

Troubleshooting and Safety Considerations

-

Low Yield: May be caused by incomplete reaction, steric hindrance from bulky substituents, or loss of product during workup and purification. Consider increasing reaction time, using a more reactive sulfonylating agent, or optimizing purification protocols.

-

Mixture of Products: The formation of both mono- and di-sulfonylated products is common when starting with unsubstituted piperazine. Careful column chromatography is typically required for separation. Alternatively, employ a mono-protection strategy or use the protonated piperazine method for improved selectivity.[8][9]

-

Safety:

-

Sulfonyl chlorides are reactive and can be corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reactions with bases like triethylamine can be exothermic. Ensure proper cooling, especially during large-scale reactions.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

-

References

- Bhatt A, Kant R, Singh RK (2016) Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles) 6: 257-263.

- Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv

- Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.

- Cerreto, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

- Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. (2024).

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. (2024).

- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. (2023).

- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation.

- Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characteriz

- Spectroscopic Analysis of Piperazine Compounds: Applic

- Pazdera, P. (2015).

- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

- Synthesis of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs. PMC. (2023).

- Purification of piperazine.

- Recovery and purification of piperazine.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- Direct N1-monosubstitution of piperazine.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. (2020).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Installation of Sulfonyl Piperazine Moieties on Heteroaryl Scaffolds

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It addresses the synthetic challenge of installing sulfonyl piperazine pharmacophores onto heteroaryl scaffolds —a critical structural motif in GPCR ligands (e.g., 5-HT antagonists), kinase inhibitors, and antivirals.

Abstract

The sulfonyl piperazine moiety acts as a versatile linker and pharmacophore, offering modulation of lipophilicity (

Strategic Synthetic Planning

The "attachment" of a sulfonyl piperazine moiety generally follows one of two retrosynthetic logic paths. The choice depends heavily on the electronic nature of the heteroaryl scaffold and the commercial availability of reagents.

The Decision Matrix

-

Path A (Convergent): Coupling a pre-formed

-sulfonyl piperazine to a heteroaryl halide.-

Pros: Convergent; avoids handling free piperazine (reducing bis-coupling risks).

-

Cons: The sulfonamide group decreases the nucleophilicity of the piperazine

, potentially requiring more forcing conditions for

-

-

Path B (Sequential): Coupling a mono-protected (or free) piperazine to the heteroaryl, followed by sulfonylation.

-

Pros: The secondary amine is highly nucleophilic; reaction rates are faster.

-

Cons: Requires orthogonal protection (e.g., Boc) if the heteroaryl has other sensitive sites; risk of bis-arylation if stoichiometry is not controlled.

-

Synthetic Strategy Visualization

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on scaffold electronics.

Figure 1: Decision tree for selecting between

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Applicability: 2- or 4-halopyridines, pyrimidines, pyrazines, and nitro-benzenes. Mechanism: Addition-Elimination via a Meisenheimer complex.

Materials:

-

Heteroaryl Chloride/Fluoride (1.0 equiv)

-

-Sulfonyl Piperazine (or

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv) or -

Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the Heteroaryl Halide (1.0 mmol) in DMSO (3.0 mL, 0.33 M).

-

Note: DMSO is preferred over DMF for higher reaction rates due to better stabilization of the charged intermediate.

-

-

Addition: Add the Piperazine derivative (1.2 mmol) followed by DIPEA (2.5 mmol).

-

Reaction: Seal the vial and heat to 90°C (range 80–120°C depending on substrate reactivity). Monitor by LC-MS.[1]

-

Checkpoint: If no product forms after 2 hours, increase temperature to 120°C. If still unreactive, switch to Protocol B.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMSO.

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Critical Insight: Heteroaryl Fluorides react significantly faster than chlorides in

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Applicability: Unactivated aryl halides, electron-rich heterocycles, or when

Materials:

-

Heteroaryl Halide (Br/Cl/I) (1.0 equiv)[3]

-

Piperazine derivative (1.2 equiv)

-

Catalyst: Pd-RuPhos G4 Precatalyst (1-3 mol%) OR

(2 mol%) + RuPhos (4-8 mol%).-

Why RuPhos? RuPhos is a bulky, electron-rich dialkylbiaryl phosphine specifically optimized for secondary amines (like piperazine) and minimizes

-hydride elimination.

-

-

Base: Sodium tert-butoxide (

) (1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Charging: Add Heteroaryl Halide (1.0 mmol), Piperazine (1.2 mmol), and Base (

, 1.5 mmol). -

Catalyst Addition: Add Pd-RuPhos G4 (0.02 mmol).

-

Pro-Tip: If using

+ Ligand, pre-mix them in a small volume of solvent for 5 mins at elevated temperature (60°C) to activate the active

-

-

Solvent: Add degassed Toluene (4.0 mL, 0.25 M).

-

Reaction: Heat to 100°C for 4–16 hours.

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify.

Protocol C: Sulfonylation of Attached Piperazines

Applicability: Converting a Heteroaryl-Piperazine (secondary amine) to the final Sulfonyl Piperazine.

Materials:

-

Heteroaryl-Piperazine (1.0 equiv)

-

Sulfonyl Chloride (

) (1.1 equiv) -

Base: Triethylamine (

) or Pyridine (2.0 equiv) -

Solvent: DCM (Dichloromethane) or THF.

Step-by-Step Methodology:

-

Dissolution: Dissolve the secondary amine in DCM at 0°C.

-

Addition: Add

followed by the slow, dropwise addition of Sulfonyl Chloride.-

Exotherm Warning: Sulfonylation is exothermic. Maintain 0°C to prevent bis-sulfonylation or side reactions.

-

-

Completion: Allow to warm to room temperature. Reaction is usually complete within 1 hour.

-

Quench: Add saturated

solution. -

Isolation: Extract with DCM. The product is often pure enough to proceed without chromatography; otherwise, recrystallize or use a short silica plug.

Troubleshooting & Optimization ("The Lab Notebook")

| Issue | Probable Cause | Corrective Action |

| Low Conversion ( | Scaffold not electron-deficient enough. | Switch to Protocol B (Buchwald). Alternatively, use a stronger base (NaH) or higher boiling solvent (NMP at 140°C). |

| Bis-Arylation | Piperazine is a diamine; both nitrogens reacted. | Use 1-Boc-piperazine (mono-protected) instead of free piperazine. Deprotect with TFA/DCM later. |

| Catalyst Poisoning (Pd) | Heteroaryl contains coordinating atoms (S, N) acting as "ligands." | Increase catalyst loading to 5 mol%. Switch to BrettPhos or XPhos which are bulkier and resist displacement by the substrate. |

| Protodehalogenation | Ensure solvent is strictly anhydrous. Switch base from | |

| Regioselectivity | Multiple halides on scaffold (e.g., 2,4-dichloropyridine). |

Visualizing the Buchwald-Hartwig Workflow

The following diagram outlines the catalytic cycle and critical control points for Protocol B.

Figure 2: Simplified catalytic cycle for Pd-catalyzed amination highlighting the regeneration of the active L-Pd(0) species.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

-

Blakemore, D. C., et al. (2018). Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 61(11), 4517–4532. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Knowles, J. P., & Buchwald, S. L. (2023). Ligand Selection in Palladium-Catalyzed Cross-Coupling Reactions. Nature Reviews Methods Primers. [Link]

Sources

Application Notes & Protocols: A Guide to Key Reagents for the Synthesis of Sulfonyl-Based Medicinal Compounds

Introduction: The Indispensable Role of the Sulfonyl Group in Modern Medicine

The sulfonyl group [R-S(O)₂-R'] is a cornerstone of medicinal chemistry, embedded within the structures of a vast array of FDA-approved drugs.[1] Its remarkable versatility stems from its ability to act as a strong hydrogen bond acceptor, a stable and non-metabolizable linker, and a modulator of physicochemical properties.[2] This has led to the widespread use of sulfonyl-containing scaffolds, most notably sulfonamides, sulfones, and sulfonates, in therapeutic agents ranging from antibacterial "sulfa drugs" to diuretics, anti-inflammatory agents, and anticancer therapies.[3][4][5]

The effective synthesis of these vital compounds hinges on the judicious selection of sulfonylating reagents and methodologies. Traditional approaches have been refined and novel catalytic systems have emerged, offering milder conditions, broader substrate scopes, and greater efficiency.[6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key reagent classes for installing the sulfonyl moiety, complete with field-proven insights, detailed protocols, and comparative data to inform experimental design.

Logical Framework for Sulfonylating Reagents

The synthesis of sulfonyl-based compounds can be approached from several key starting points. This diagram illustrates the central role of various reagent classes in accessing the primary sulfonyl-containing functional groups used in medicinal chemistry.

Caption: Workflow of major synthetic routes from key reagents to sulfonyl compounds.

Sulfonyl Chlorides: The Classical Workhorse

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles and remain one of the most fundamental reagents for creating sulfonyl-containing molecules.[8][9] Their utility is rooted in the powerful electron-withdrawing effect of the sulfonyl group and the excellent leaving group ability of the chloride anion, making the sulfur atom highly susceptible to nucleophilic attack.[8]

Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most conventional route to sulfonamides.[1][8] This robust transformation is central to the synthesis of countless pharmaceutical agents.[10][11]

-

Mechanistic Insight: The reaction is a nucleophilic acyl-type substitution where the amine's lone pair attacks the electrophilic sulfur center. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, preventing protonation of the starting amine and driving the reaction to completion.[4][11]

Synthesis of Sulfonate Esters

Reacting sulfonyl chlorides with alcohols or phenols in the presence of a base yields sulfonate esters. These are not only found in some active molecules but are also invaluable synthetic intermediates, as the sulfonate moiety is an excellent leaving group for subsequent substitution or elimination reactions.[8][12][13]

Sulfonyl Fluorides: Reagents for Stability and Covalent Targeting

Sulfonyl fluorides (R-SO₂F) have emerged as privileged reagents, particularly at the interface of chemistry and biology.[14] Compared to their chloride counterparts, they exhibit significantly greater stability, especially towards hydrolysis, while retaining sufficient reactivity for specific applications.[15][16]

-

Causality Behind Application: This unique stability/reactivity profile makes them ideal "warheads" for covalent inhibitors in drug discovery.[14][15] They can form stable covalent bonds with nucleophilic residues on proteins, including not only the canonical serine but also threonine, lysine, tyrosine, and histidine, depending on the local protein environment.[14][17][18]

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The reaction of sulfonyl fluorides with nucleophiles has been designated a next-generation "click chemistry" reaction by K. Barry Sharpless.[16][17] SuFEx is characterized by its high efficiency, specificity, and compatibility with aqueous environments.[16] This has made it a powerful tool for bioconjugation, materials science, and the rapid synthesis of compound libraries.[17]

Caption: Conceptual diagram of the SuFEx (Sulfur(VI) Fluoride Exchange) reaction.

SO₂ Surrogates and Catalytic Methods: A Modern Approach

Modern synthetic chemistry increasingly favors catalytic methods that construct complex molecules from simple precursors in a single step. The use of sulfur dioxide (SO₂) surrogates, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), has revolutionized the synthesis of sulfonyl compounds by avoiding the handling of toxic, gaseous SO₂.[7][19]

-

Mechanistic Advantage: These methods typically involve a three-component reaction, often catalyzed by a transition metal like palladium or copper.[7][20] An arylating reagent (e.g., aryl halide, boronic acid), the SO₂ surrogate, and a nucleophile (e.g., amine, organometallic reagent) are combined to generate the desired sulfonamide or sulfone.[1][7] This approach offers exceptional scope and functional group tolerance.[21]

Data Presentation: Comparison of Catalytic Sulfonylation Methods

| Catalytic Method | Typical Catalyst / Reagent | Substrate Scope | Typical Reaction Conditions | Representative Yield | Key Advantage |

| Palladium-Catalyzed Aminosulfonylation | Pd(OAc)₂, Ligand, Base | Anilines, Aryl Halides | 100-120 °C, 12-24 h | 70-95% | Broad scope for N-arylsulfonamides.[6] |

| Copper-Catalyzed C-H Sulfonylation | CuI or Cu(OAc)₂, Ligand | Arenes, Heterocycles | 120 °C, 24 h | 60-90% | Direct functionalization of C-H bonds.[6] |

| Photoredox-Catalyzed Sulfonylation | Ir or Ru photocatalyst, Blue LED | Alkenes, Alkynes, Anilines | Room Temp, 12-24 h | 75-98% | Extremely mild, radical-based mechanism.[6][22][23] |

Experimental Protocols

Protocol 1: Classical Synthesis of N-Aryl-2,4-dichlorobenzenesulfonamide

This protocol details the robust and widely applicable synthesis of a sulfonamide from a sulfonyl chloride and an amine.[11]

-

Principle: This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur of the sulfonyl chloride. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[11]

-

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer, round-bottom flask, ice bath

-

-

Procedure:

-

Dissolve the substituted aniline (1.1 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., Ethyl Acetate/Hexanes) or by recrystallization to yield the pure sulfonamide.

-

-

Scientist's Note: The dropwise addition of the sulfonyl chloride at 0 °C is critical to control the exothermicity of the reaction and minimize side product formation.

Protocol 2: Photoredox-Catalyzed Sulfonylation of an Alkene

This protocol describes a modern, mild method for forming a C-S bond using visible light, suitable for synthesizing sulfones from alkenes.[6][22]

-

Principle: A photocatalyst, excited by visible light, initiates a single-electron transfer (SET) process, generating a sulfonyl radical from a suitable precursor (e.g., sulfonyl chloride or a sulfone-substituted tetrazole).[22][24] This radical then adds across the alkene to form the sulfone product.

-

Materials:

-

Arylsulfonyl Chloride (1.0 eq) or Sulfonyl Radical Precursor

-

Alkene (1.5 eq)

-

fac-Ir(ppy)₃ (1-2 mol%) or Ru(bpy)₃Cl₂

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous, degassed Acetonitrile (MeCN)

-

Blue LED light source (450 nm), magnetic stirrer, reaction vial

-

-

Procedure:

-

In a reaction vial, combine the arylsulfonyl chloride (1.0 eq), alkene (1.5 eq), and photocatalyst (e.g., fac-Ir(ppy)₃, 0.02 eq).

-

Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed MeCN and DIPEA (2.0 eq) via syringe.

-

Place the sealed vial approximately 5-10 cm from a blue LED light source, ensuring continuous stirring.

-

Irradiate the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfone.

-

-

Scientist's Note: Degassing the solvent is paramount to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.

Protocol 3: Covalent Labeling of a Serine Protease with a Sulfonyl Fluoride Probe

This protocol outlines a typical biochemical experiment to assess the inhibitory activity of a sulfonyl fluoride against a model enzyme.[15]

-

Principle: The highly reactive serine residue in the active site of the protease acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl fluoride. This forms an irreversible, covalent sulfonyl-enzyme adduct, inactivating the enzyme.[15]

-

Materials:

-

Sulfonyl Fluoride Probe (e.g., 2-phenoxyethane-1-sulfonyl fluoride)

-

Serine Protease (e.g., bovine α-chymotrypsin)

-

Chromogenic Substrate (e.g., Suc-AAPF-pNA)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

DMSO, 96-well microplate, microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare a 1 mg/mL stock of chymotrypsin in 1 mM HCl. Prepare a 10 mM stock of the sulfonyl fluoride probe in DMSO. Prepare a 20 mM stock of the substrate in DMSO.

-

Inhibition Assay: In a 96-well plate, add 2 µL of the sulfonyl fluoride probe at various concentrations (serially diluted in DMSO). Use 2 µL of DMSO for the control wells.

-

Add 178 µL of assay buffer to each well.

-

Add 10 µL of a diluted chymotrypsin solution (e.g., 0.05 mg/mL in assay buffer) to each well to initiate the inhibition reaction. Incubate for 30 minutes at room temperature.

-

Activity Measurement: Add 10 µL of the substrate solution to each well to start the colorimetric reaction.

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

Analysis: Calculate the reaction rate (V) for each concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

-

Scientist's Note: The pre-incubation step (Step 4) is crucial for covalent inhibitors as it allows time for the irreversible reaction with the enzyme to occur before the substrate is introduced.

References

- Chen, W., Dong, J., Li, J., Wang, Y., & Su, W. (2020). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(1), 115189.

- Li, Z., et al. (2023). Transition-metal-catalyzed regiodivergent sulfonylation of aziridines for the synthesis of β-amino sulfones. Organic Chemistry Frontiers.

- BenchChem Technical Support Team. (2025).

- Various Authors. (2019). Transition‐metal‐catalyzed sulfinations.

- Mondal, P., & Ghorai, P. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 17(5), 351-365.

- Schober, L., & Schmalz, H. G. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(15), 2359-2374.

- Chen, Y., et al. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds.

- Various Authors. (2025). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.

- Parker, C. G., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. MedChemComm, 6(4), 515-521.